molecular formula C8H12BrNO2 B580032 N-(3-bromo-4-oxocyclohexyl)acetamide CAS No. 687639-03-8

N-(3-bromo-4-oxocyclohexyl)acetamide

Cat. No.: B580032
CAS No.: 687639-03-8
M. Wt: 234.093
InChI Key: WBTGJPGTKKCSKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide typically involves the bromination of cyclohexanone followed by acylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like acetic acid. The intermediate product is then reacted with acetic anhydride to form the final compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromo-4-oxocyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(3-bromo-4-oxocyclohexyl)acetamide
  • Cyclohexylacetamide
  • N-(4-bromo-3-oxocyclohexyl)acetamide
  • N-(3-chloro-4-oxocyclohexyl)acetamide

Comparison: this compound is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity. Compared to cyclohexylacetamide, the bromo derivative exhibits different pharmacokinetic and pharmacodynamic properties . The substitution of the bromo group with other halogens, such as chlorine, results in compounds with varying degrees of potency and selectivity in their biological effects .

Properties

IUPAC Name

N-(3-bromo-4-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTGJPGTKKCSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730764
Record name N-(3-Bromo-4-oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687639-03-8
Record name N-(3-Bromo-4-oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to one aspect of the present invention there is provided a method of synthesising 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, which method comprises comprising: (i) reacting bromine with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone; (ii) after step (i), adding thiourea to produce 6-acetylamino-2-amino4,5,6,7-tetrahydro-benzthiazole-dihydrobromide; (iii) after step (ii), adding an aqueous solution of hydrobromic acid to produce 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole; and (iv) after step (iii), isolating 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole free base.
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